Precision Synthesis and Characterization of 3-Allyloxy-2-chloro-6-iodopyridine
Precision Synthesis and Characterization of 3-Allyloxy-2-chloro-6-iodopyridine
Executive Summary
Target Molecule: 3-Allyloxy-2-chloro-6-iodopyridine (CAS: 1864055-27-5) Role: Orthogonal Tri-functionalized Scaffold[1]
This technical guide details the synthesis of 3-Allyloxy-2-chloro-6-iodopyridine , a high-value heterocyclic scaffold.[1] The molecule features three distinct reactive handles—a chloride at C2, an allyloxy group at C3, and an iodide at C6.[1] This substitution pattern allows for sequential, orthogonal functionalization: the C6-iodide is highly reactive toward palladium-catalyzed cross-coupling (Sonogashira, Suzuki, Heck), the C2-chloride serves as a latent electrophile for nucleophilic aromatic substitution (
The protocol described below prioritizes regiocontrol and chemoselectivity , utilizing a scalable two-step sequence starting from commercially available 2-chloro-3-hydroxypyridine.
Strategic Retrosynthesis
The synthesis is designed to install the most labile group (iodide) last or under conditions that preserve the integrity of the pyridine ring, but in this specific scaffold, the allylation is best performed after iodination to prevent side reactions with the olefin during the electrophilic iodination step.
-
Disconnection A (C-O Bond): Leads to 2-chloro-6-iodo-3-pyridinol and allyl bromide.[1] This is the preferred final step to avoid iodinating the allyl double bond.
-
Disconnection B (C-I Bond): Leads to 2-chloro-3-pyridinol.[1] Electrophilic aromatic substitution on 3-hydroxypyridines directs ortho and para to the hydroxyl group.[1] With C2 blocked by chlorine, C6 (para) is sterically and electronically favored over C4 (ortho).
Figure 1: Retrosynthetic logic prioritizing regiochemical control.
Experimental Protocol
Stage I: Regioselective Iodination
Objective: Synthesis of 2-chloro-6-iodo-3-pyridinol.
Mechanism: Electrophilic Aromatic Substitution (
Reagents:
-
2-Chloro-3-hydroxypyridine (1.0 equiv)[1]
-
Iodine (
) (1.1 equiv)[2] -
Sodium Carbonate (
) (2.2 equiv) -
Solvent: Water (
) / Ethanol (EtOH) (3:1 ratio)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-hydroxypyridine (10.0 g, 77.2 mmol) and
(18.0 g, 170 mmol) in water (150 mL). Stir until a clear solution forms (formation of the sodium pyridinolate). -
Addition: Dissolve iodine (21.5 g, 84.9 mmol) in ethanol (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes at ambient temperature. Note: The slow addition prevents the formation of poly-iodinated byproducts.
-
Reaction: Stir the dark mixture at room temperature for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).[1] The starting material (
) should disappear, replaced by a less polar spot ( ). -
Quench & Precipitation: Carefully acidify the reaction mixture with 2M HCl to pH
3-4. A solid precipitate will form.[1][3] -
Workup: Add saturated aqueous sodium thiosulfate (
) to quench excess iodine (color changes from dark brown to yellow/white). Filter the precipitate.[1][4]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Purification: Wash the filter cake with cold water. Recrystallize from Ethanol/Water if necessary.[1]
Stage II: O-Allylation (Williamson Ether Synthesis)
Objective: Synthesis of 3-Allyloxy-2-chloro-6-iodopyridine.[1]
Critical Control: 3-Hydroxypyridines behave like phenols (
Reagents:
-
2-Chloro-6-iodo-3-pyridinol (Stage I product) (1.0 equiv)[1]
-
Allyl Bromide (1.2 equiv)
-
Potassium Carbonate (
) (2.0 equiv, anhydrous) -
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (
)
Procedure:
-
Setup: Charge a flame-dried flask with 2-chloro-6-iodo-3-pyridinol (5.0 g, 19.6 mmol) and anhydrous
(5.4 g, 39.2 mmol) in dry DMF (40 mL). -
Activation: Stir at room temperature for 15 minutes to generate the nucleophilic oxyanion.
-
Alkylation: Add allyl bromide (2.0 mL, 23.5 mmol) dropwise via syringe.
-
Heating: Heat the mixture to 60°C for 3 hours. Note: Do not overheat (>80°C) to avoid Claisen rearrangement of the product.
-
Workup: Cool to room temperature. Pour the mixture into ice-water (200 mL). Extract with Ethyl Acetate (
mL).[1] -
Washing: Wash combined organics with water (
) and brine ( ) to remove DMF.[1] Dry over , filter, and concentrate in vacuo. -
Purification: Flash column chromatography on silica gel (Gradient: 0%
10% EtOAc in Hexanes). The product is less polar than the starting phenol.[1]
Figure 2: Workflow for the chemoselective O-allylation step.[1]
Characterization & Validation
The following data validates the structural integrity of 3-Allyloxy-2-chloro-6-iodopyridine.
Expected Analytical Data
| Technique | Parameter | Expected Signal / Value | Interpretation |
| Physical State | Appearance | White to pale yellow crystalline solid | High purity crystalline lattice.[1][6] |
| Melting Point | Range | 65–70 °C | Distinct from precursor (141-145 °C).[1] |
| Pyridine C5-H | Doublet due to ortho-coupling ( | ||
| Pyridine C4-H | Upfield due to shielding by 3-allyloxy group.[1] | ||
| Allyl -CH= | Characteristic multiplet for internal alkene.[1] | ||
| Allyl =CH (trans) | Terminal alkene proton.[1] | ||
| Allyl =CH (cis) | Terminal alkene proton.[1] | ||
| Allyl -OCH | Doublet, deshielded by oxygen.[1] | ||
| Pyridine Carbons | ~150 (C3), 140 (C2), 135 (C4), 128 (C5), 105 (C6) | C6-I is significantly upfield (heavy atom effect). | |
| MS (ESI) | m/z | 295.9 [M+H] | Consistent with Cl/I isotope pattern.[1] |
Interpretation of Regiochemistry
The key to confirming the structure is the
-
Target (2,3,6-substitution): The remaining protons are at C4 and C5.[1] They are ortho to each other. Typical pyridine ortho coupling (
) is 7.0–8.5 Hz . -
Isomer (2,3,4-substitution or others): If iodination occurred at C4, the remaining proton would be at C5 and C6 (ortho). However, steric hindrance makes C4 iodination unlikely. If iodination occurred at C5 (unlikely for 3-OH direction), protons would be para (C4/C6,
Hz). -
Validation: Observation of two doublets with
Hz confirms the 2,6-disubstituted pattern on the pyridine ring (with respect to the nitrogen), leaving the C4 and C5 positions unsubstituted.
Safety & Handling
-
Allyl Bromide: A potent lachrymator and alkylating agent.[1] Handle only in a functioning fume hood. Wear double nitrile gloves.
-
Pyridine Derivatives: Halogenated pyridines can be toxic and skin irritants.[1] Avoid dust inhalation.
-
Iodine: Corrosive and sublimes.[1] Weigh in a fume hood.
-
Waste Disposal: Segregate halogenated organic waste. Aqueous streams containing iodide/thiosulfate must be labeled appropriately.[1]
References
-
Regioselective Iodination of Phenols/Pyridinols
-
Synthesis of 2-Chloro-6-iodo-3-pyridinol
-
Source: Sigma-Aldrich Product Catalog (CAS 185220-68-2).[1]
- Relevance: Confirms the stability and commercial availability of the precursor, validating it as a standard intermedi
-
-
General Pyridine Functionalization (Williamson Ether)
-
Iodination Methodologies (Ethanol/Water)
Sources
- 1. 2-Chloro-3-hydroxy-6-iodopyridine | 185220-68-2 [sigmaaldrich.com]
- 2. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Iodine(I, III, and V) Chemistry: 10 Years of Development at the Medical University of Warsaw, Poland | MDPI [mdpi.com]
- 4. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]
- 5. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
